molecular formula C8H12O3 B1394069 6-Oxaspiro[2.5]octane-1-carboxylic acid CAS No. 909406-73-1

6-Oxaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B1394069
CAS No.: 909406-73-1
M. Wt: 156.18 g/mol
InChI Key: FGFLMSPWCDFJRM-UHFFFAOYSA-N
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Description

6-Oxaspiro[25]octane-1-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is characterized by a spirocyclic structure, which includes an oxygen atom integrated into the ring system

Scientific Research Applications

6-Oxaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

Safety and Hazards

6-Oxaspiro[2.5]octane-1-carboxylic acid is classified as an irritant . This means that it can cause irritation to the skin, eyes, or respiratory tract if improperly handled. As with all chemicals, it should be handled with appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic ring system. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Oxaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 6-Oxaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding sites, influencing biological pathways. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application .

Comparison with Similar Compounds

  • 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
  • 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
  • 1-Oxa-6-azaspiro[2.5]octan-6-carboxylic acid benzyl ester

Comparison: 6-Oxaspiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure with an oxygen atom in the ring. This structural feature distinguishes it from similar compounds, which may have different substituents or additional functional groups.

Properties

IUPAC Name

6-oxaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFLMSPWCDFJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909406-73-1
Record name 6-oxaspiro[2.5]octane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 120.50 g of ethyl 6-oxaspiro[2.5]-octane-1-carboxylate in 700 ml of ethanol/water 3.5:1 is mixed with 55.20 g of potassium hydroxide. The reaction mixture is heated at 60° C. for 4 hours, the ethanol is distilled off and the aqueous residue is diluted with water and extracted with tert-butyl methyl ether. The aqueous phase is adjusted to pH 2 with 4M hydrochloric acid and extracted with tert-butyl methyl ether. The combined organic extracts are washed with brine, dried with sodium sulphate and evaporated. The title compound is obtained as a yellowish oil and is employed without further purification for the next stage. Rt=2.13 (Gradient I).
Quantity
120.5 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
6-Oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 3
6-Oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 4
6-Oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 5
6-Oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 6
6-Oxaspiro[2.5]octane-1-carboxylic acid

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